Gantacurium chloride

Übersicht

Beschreibung

Gantacuriumchlorid ist ein neuartiger, experimenteller, nicht-depolarisierender neuromuskulärer Blocker. Es gehört zur Klasse der ultra-kurz wirkenden neuromuskulären Blocker und wird hauptsächlich in der chirurgischen Anästhesie eingesetzt, um die endotracheale Intubation zu erleichtern und eine Skelettmuskelrelaxation während der Operation oder mechanischen Beatmung zu ermöglichen . Gantacuriumchlorid befindet sich derzeit in der klinischen Phase-III-Entwicklung und ist noch nicht für den weit verbreiteten klinischen Einsatz verfügbar .

2. Herstellungsmethoden

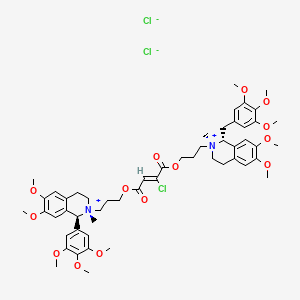

Gantacuriumchlorid wird durch eine Reihe komplexer chemischer Reaktionen synthetisiert. Die Verbindung ist ein asymmetrischer Bis-Onium-Ester der α-Chlorfumarsäure, der an einem Oniumkopf einen (1R)-trans-Benzyl-Tetrahydroisochinolinium-Rest und am anderen einen (1S)-trans-Phenyl-Tetrahydroisochinolinium-Rest aufweist . Der Syntheseweg beinhaltet die regioselektive Bildung dieser Reste und deren anschließende Veresterung mit α-Chlorfumarsäure. Industrielle Produktionsmethoden befinden sich noch in der Entwicklung, da die Verbindung noch nicht für den weit verbreiteten klinischen Einsatz verfügbar ist .

Vorbereitungsmethoden

Gantacurium chloride is synthesized through a series of complex chemical reactions. The compound is an asymmetric bis-onium ester of α-chloro fumaric acid, featuring a (1R)-trans benzyl tetrahydroisoquinolinium moiety at one onium head and a (1S)-trans phenyl tetrahydroisoquinolinium moiety at the other . The synthetic route involves the regioselective formation of these moieties and their subsequent esterification with α-chloro fumaric acid. Industrial production methods are still under development, as the compound is not yet available for widespread clinical use .

Analyse Chemischer Reaktionen

Gantacuriumchlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Chloratom im α-Chlorfumarsäure-Rest.

Hydrolyse: Gantacuriumchlorid unterliegt einer langsamen Esterhydrolyse, die zu seiner Inaktivierung beiträgt.

Adduktion mit L-Cystein: Die Verbindung wird durch die Bildung von endogenen Cysteinaddukten schnell inaktiviert.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen physiologische Bedingungen für die Cysteinadduktion und wässrige Umgebungen für die Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind der hydrolysierte Ester und Cysteinaddukte .

Wissenschaftliche Forschungsanwendungen

Overview

Gantacurium chloride is classified as a non-depolarizing neuromuscular blocker, characterized by its rapid onset and ultra-short duration of action. It is primarily designed to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation. Its chemical structure, an asymmetric bis-onium ester of α-chloro fumaric acid, contributes to its distinct pharmacokinetic profile, allowing for quick metabolism and inactivation through cysteine adduction and alkaline hydrolysis .

Scientific Research Applications

1. Anesthesia:

- This compound is primarily investigated for its effectiveness in anesthesia. Clinical studies have demonstrated that it achieves significant neuromuscular blockade within 60 seconds of administration, making it suitable for rapid intubation scenarios . The compound's ED95 (effective dose for 95% of the population) is approximately 0.19 mg/kg, with a maximum neuromuscular block lasting around 10 to 15 minutes .

2. Neuromuscular Blocking Studies:

- Researchers utilize gantacurium to study the structure-activity relationships among neuromuscular blocking agents. Its unique mechanism allows for comparative studies with other agents like succinylcholine, providing insights into their pharmacodynamics and safety profiles .

3. Mechanistic Investigations:

- Gantacurium is employed to explore the mechanisms underlying neuromuscular blockade and reversal. Its rapid inactivation by cysteine adduction offers a model for understanding similar processes in other neuromuscular blockers .

4. Veterinary Medicine:

- In veterinary applications, gantacurium has been tested as a potential alternative to traditional neuromuscular blockers in animals, such as cats. Its ultrashort action could minimize prolonged apnea during procedures like tracheal intubation .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of this compound:

- Phase II Multicenter Study: In this study involving 230 patients undergoing surgical anesthesia, over 90% achieved acceptable tracheal intubation within one minute following administration of gantacurium. This study highlighted the compound's effectiveness compared to traditional agents but lacked comprehensive peer-reviewed publication .

- Human Volunteer Trials: Trials on healthy volunteers indicated that doses up to 3x ED95 did not cause significant histamine release or cardiovascular instability, reinforcing gantacurium's safety profile compared to other neuromuscular blockers like mivacurium .

Comparative Analysis of Neuromuscular Blockers

| Property | This compound | Succinylcholine | Mivacurium |

|---|---|---|---|

| Onset of Action | ≤60 seconds | ~30 seconds | ~2-3 minutes |

| Duration of Action | 10-15 minutes | 5-10 minutes | 20-30 minutes |

| ED95 | 0.19 mg/kg | ~0.6 mg/kg | 0.16 mg/kg |

| Histamine Release | Minimal at low doses | Significant | Moderate |

| Recovery Time | Rapid (3-15 minutes) | Variable | Slower (22 min) |

Wirkmechanismus

Gantacurium chloride exerts its effects by antagonizing the neuronal acetylcholine receptor subunit alpha-3. This action prevents acetylcholine from binding to its receptor, thereby inhibiting muscle contraction and causing neuromuscular blockade . The compound is rapidly inactivated by endogenous cysteine adduct formation, followed by slow ester hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Gantacuriumchlorid ist unter den neuromuskulären Blockern aufgrund seiner asymmetrischen Struktur und schnellen Inaktivierung durch Cysteinadduktion einzigartig. Zu den ähnlichen Verbindungen gehören:

Cisatracurium: Ein weiterer nicht-depolarisierender neuromuskulärer Blocker, der jedoch eine Hofmann-Eliminierung statt einer Cysteinadduktion durchläuft.

Atracurium: Ähnlich wie Cisatracurium durchläuft es ebenfalls eine Hofmann-Eliminierung.

Mivacurium: Ein kurzwirksamer neuromuskulärer Blocker, der keine Hofmann-Eliminierung durchläuft.

Der einzigartige Inaktivierungsmechanismus und die asymmetrische Struktur von Gantacuriumchlorid unterscheiden es von diesen anderen Verbindungen .

Biologische Aktivität

Gantacurium chloride is a novel neuromuscular blocking agent that belongs to the class of non-depolarizing muscle relaxants. It has garnered attention due to its rapid onset and ultra-short duration of action, making it a potential alternative to traditional neuromuscular blockers like succinylcholine. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical findings, and potential applications.

Pharmacological Properties

Mechanism of Action

This compound functions by competitively inhibiting the binding of acetylcholine to nicotinic receptors at the neuromuscular junction. Its unique structure allows for rapid inactivation through cysteine adduction, forming a pharmacologically inert compound that cannot interact with the postjunctional acetylcholine receptor. This process is independent of body pH and temperature, distinguishing it from other neuromuscular blockers like atracurium and cisatracurium, which are affected by these factors .

Pharmacokinetics

- Onset of Action : Gantacurium exhibits a rapid onset, achieving maximum neuromuscular block within approximately 90 seconds at doses ranging from 2.5 to 3 times the effective dose (ED95) of 0.19 mg/kg in humans .

- Duration of Action : The clinical duration of action is notably short, lasting less than 10 minutes for doses up to 0.72 mg/kg .

- Recovery Profile : Recovery from neuromuscular blockade is swift and predictable, with a recovery index (25–75%) of about 3 minutes and complete recovery to a train-of-four (TOF) ratio of 90% occurring within 15 minutes .

Efficacy in Humans

A randomized controlled phase II study involving 230 patients demonstrated that over 90% achieved acceptable tracheal intubation within 60 seconds following administration of gantacurium. The safety profile was favorable, with transient cardiovascular effects observed primarily at higher doses (3x ED95) and histamine release noted at doses exceeding 4x ED95 .

Animal Studies

In feline models, gantacurium effectively induced neuromuscular blockade sufficient to suppress laryngeal reflexes without significant prolongation of apnea compared to baseline measurements. At a dose of 0.5 mg/kg (approximately 5x ED95), no instances of laryngospasm were recorded, indicating its efficacy in preventing airway reflexes during anesthesia .

Comparative Studies

Gantacurium has been compared with other neuromuscular blockers such as mivacurium and succinylcholine:

| Parameter | Gantacurium | Mivacurium | Succinylcholine |

|---|---|---|---|

| ED95 (mg/kg) | 0.19 | 0.16 | Varies |

| Onset Time | ≤90 seconds | Approx. 2-3 minutes | <1 minute |

| Duration of Action | ≤10 minutes | ~22 minutes | ~10 minutes |

| Recovery Time | ~15 minutes | ~30 minutes | ~5-10 minutes |

Safety Profile

Gantacurium's safety profile appears favorable compared to traditional agents. In studies, it has shown minimal cardiovascular effects at therapeutic doses, with histamine release being a concern only at higher concentrations . Importantly, it does not significantly interact with muscarinic receptors in the airway or cardiovascular system, suggesting a reduced risk for adverse reactions typically associated with other neuromuscular blockers .

Eigenschaften

CAS-Nummer |

213998-46-0 |

|---|---|

Molekularformel |

C53H69Cl3N2O14 |

Molekulargewicht |

1064.5 g/mol |

IUPAC-Name |

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate;dichloride |

InChI |

InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1 |

InChI-Schlüssel |

SDIFKXLSGXCGEN-WJUBNSBASA-L |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |

Isomerische SMILES |

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-] |

Kanonische SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

213998-46-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AV 4430A; GW 280430; GW 280430A; GW-0430; AV4430A; GW280430; GW280430A; GW0430; AV-4430A; GW-280430; GW-280430A; GW-0430 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.